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Compound of Interest

Compound Name:
5-Nitro-N-phenyl-1H-indazol-3-

amine

CAS No.: 574729-29-6

Cat. No.: B3272852

Get Quote

Executive Summary
This guide analyzes the 3-amino-5-nitroindazole scaffold, a privileged pharmacophore

exhibiting dualistic medicinal chemistry utility. It serves as both a prodrug "warhead" for

neglected tropical diseases (via nitroreductase activation) and a kinase-privileged scaffold for

oncology (via adenine mimicry). This document details the synthetic accessibility, electronic

tuning, and functional group modifications required to optimize this core for specific biological

targets.

Chemical Architecture & Synthesis[1][2]
The Core Scaffold
The 3-amino-5-nitroindazole core (CAS: 41339-17-7) consists of a fused benzene-pyrazole ring

system. Its reactivity is defined by three distinct vectors:

N1-Position: The acidic pyrrole-like nitrogen (
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), amenable to alkylation/arylation to control lipophilicity.

C3-Amino Group: An exocyclic amine acting as a hydrogen bond donor/acceptor, critical for

kinase hinge binding.

C5-Nitro Group: A strong electron-withdrawing group (EWG) that lowers the LUMO energy,

facilitating single-electron reduction (bioreduction) or serving as a precursor for C5-

diversification.

Synthetic Protocols
The most robust synthetic route utilizes nucleophilic aromatic substitution followed by

cyclization.

Protocol: Synthesis of 3-Amino-5-Nitroindazole

Reagents: 2-Fluoro-5-nitrobenzonitrile, Hydrazine hydrate (

), n-Butanol.[1]

Mechanism:

displacement of fluoride by hydrazine, followed by intramolecular nucleophilic attack on the
nitrile carbon.

Step-by-Step Workflow:

Dissolution: Dissolve 1.0 eq of 2-fluoro-5-nitrobenzonitrile in n-butanol (0.3 M concentration).

Addition: Dropwise addition of 1.2 eq Hydrazine hydrate at room temperature.

Cyclization: Reflux at 110°C for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) for

disappearance of nitrile.

Isolation: Cool to 0°C. The product precipitates as a yellow/orange solid.

Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

Yield: Typically >80%.[1]
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Validation:

-NMR (DMSO-

) shows characteristic C4-H doublet (

ppm) and broad

singlet (

ppm).

2-Fluoro-5-nitrobenzonitrile Hydrazinyl Intermediate
+ N2H4, n-BuOH

SNAr 3-Amino-5-Nitroindazole110°C, Cyclization

Click to download full resolution via product page

Figure 1: Synthetic route for the 3-amino-5-nitroindazole core.

Module A: Antiparasitic SAR (The "Warhead"
Approach)
Target Indications: Chagas Disease (T. cruzi), Leishmaniasis, Trichomoniasis.

In this context, the 5-nitro group is the primary pharmacophore. The mechanism relies on Type

I Nitroreductases (NTRs) found in parasites (but absent in mammalian hosts) to reduce the

nitro group into toxic radical species (nitro-anion radicals) that damage parasitic DNA.

SAR Trends
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Position Modification Effect on Activity Mechanistic Insight

C5 (

)
Essential

Retention required for

activity.

Reduction potential (

) correlates with

potency. Removal

abolishes anti-

trypanosomal activity.

N1 Benzyl / Alkyl Critical Modulator

Lipophilic groups

(e.g., 3-chlorobenzyl,

4-

trifluoromethoxybenzyl

) improve cell

permeability. Bulky

groups prevent rapid

efflux.

C3 (

)
Acylation / Alkylation Variable

Free amine is active

but often toxic.

Conversion to ureas

or amides can

improve the Selectivity

Index (SI) by

modulating solubility

and reducing host

genotoxicity.

Key Insight: The "3-alkoxy" analogs are often cited alongside 3-amino analogs. However, for

the 3-amino series, N1-benzylation combined with the 5-nitro group creates a "lipophilic trap"

that accumulates in the parasite, while the nitro group generates oxidative stress.

Module B: Kinase Inhibitor SAR (The "Scaffold"
Approach)
Target Indications: Oncology (CDK2, GSK-3

, BCR-ABL).
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Here, the indazole core mimics the adenine ring of ATP. The 3-amino group functions as the

"hinge binder," forming hydrogen bonds with the kinase backbone (e.g., Glu81/Leu83 in CDK2).

SAR Trends
Position Modification Effect on Activity Mechanistic Insight

C3 (

)
Free Amine High Potency

Essential H-bond

donor to the kinase

hinge region.

C3 (

)
Amide/Urea Selectivity

Derivatization here

(e.g., with phenyl

rings) extends into the

"gatekeeper" region,

improving selectivity

(e.g., for BCR-ABL

T315I).

C5 (

)
Substitution Target Liability/Opportunity

The

group is often too

electron-withdrawing

for optimal kinase

binding. Reduction to

C5-

followed by acylation

accesses the "solvent-

exposed" region,

drastically improving

potency and solubility.

N1 Small Alkyl / Aryl Steric Fit

Small groups (Methyl,

Isopropyl) are

preferred to avoid

steric clash with the

kinase ATP pocket

floor.
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Critical Distinction: While 5-nitroindazole itself has shown multitarget docking potential (e.g.,

against CDK2), high-potency kinase inhibitors typically reduce the 5-nitro group to a 5-amine or

5-amide to create additional H-bonding interactions with residues like Asp145 (in CDK2).

Visual SAR Map

3-Amino-5-Nitroindazole Core

N1 Position
(Solubility/Permeability)

C3 Amino Group
(Hinge Binding / H-Bonding)

C5 Nitro Group
(Redox Center / Electronic Tuning)

Benzyl/Aryl Groups:
Increases lipophilicity

Critical for antiparasitic uptake

Antiparasitic

Small Alkyl (Me/Et):
Prevents steric clash
in kinase ATP pockets

Kinase

Free Amine (-NH2):
Primary H-bond donor

to Kinase Hinge (Glu/Leu)
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Accesses Gatekeeper region
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Access Solvent Front

Removes toxicity liability

Kinase Optimization
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Figure 2: Functional divergence of the scaffold based on therapeutic intent.

Experimental Protocol: In Vitro Cytotoxicity Assay
(MTT)
To validate the biological activity of synthesized analogs, a standard MTT assay is

recommended.

Objective: Determine

against cancer cell lines (e.g., A549, K562) or parasite cultures.

Seeding: Plate cells (

cells/well) in 96-well plates. Incubate for 24h.
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Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

M to 100

M). Ensure final DMSO concentration < 0.5%.

Incubation: Incubate for 48–72 hours at 37°C, 5%

.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Analysis: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Control Check:

Positive Control:[2][3][4][5] Doxorubicin (Cancer) or Benznidazole (Chagas).

Negative Control: 0.5% DMSO vehicle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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